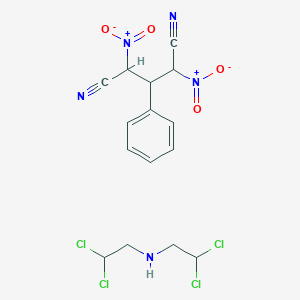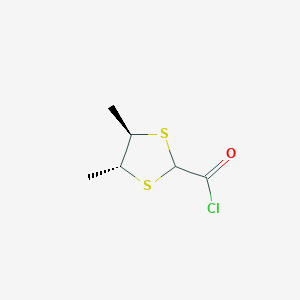
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride, also known as DMTS-Cl, is a chemical compound that has been widely used in scientific research due to its unique properties. DMTS-Cl is a reactive intermediate that contains a carbonyl chloride group and a dithiolane ring. This compound has been used in various fields such as organic synthesis, material science, and medicinal chemistry.
Wirkmechanismus
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is a reactive intermediate that can undergo various reactions such as nucleophilic substitution, addition, and elimination reactions. The carbonyl chloride group in (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is highly reactive and can react with various nucleophiles such as amines, alcohols, and thiols. The dithiolane ring in (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can also undergo various reactions such as oxidation and reduction.
Biochemische Und Physiologische Effekte
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Vorteile Und Einschränkungen Für Laborexperimente
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a reagent in various reactions. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is also a versatile compound that can undergo various reactions and can be used in different fields such as organic synthesis, material science, and medicinal chemistry.
However, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride also has some limitations for use in lab experiments. It is a toxic and corrosive compound that requires careful handling and disposal. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can also react with water and air, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the use of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride in scientific research. One potential direction is the development of new synthetic methodologies that use (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride as a reagent. Another direction is the use of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride in the preparation of new materials and coatings with unique properties. In medicinal chemistry, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be used as a protecting group for the synthesis of new drugs with improved pharmacological properties. Finally, the biochemical and physiological effects of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be further explored to understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be achieved through a reaction between 4,5-dimethyl-1,3-dithiolane-2-thione and phosgene. The reaction can be carried out in anhydrous conditions using a solvent such as dichloromethane. The product can be purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis for the preparation of various compounds such as β-lactams, sulfones, and thioesters. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has also been used in material science for the preparation of thin films and coatings. In medicinal chemistry, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has been used as a protecting group for the synthesis of various drugs.
Eigenschaften
CAS-Nummer |
106723-96-0 |
|---|---|
Produktname |
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride |
Molekularformel |
C6H9ClOS2 |
Molekulargewicht |
196.7 g/mol |
IUPAC-Name |
(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClOS2/c1-3-4(2)10-6(9-3)5(7)8/h3-4,6H,1-2H3/t3-,4-/m1/s1 |
InChI-Schlüssel |
VYQBFMUHAIBYLF-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](SC(S1)C(=O)Cl)C |
SMILES |
CC1C(SC(S1)C(=O)Cl)C |
Kanonische SMILES |
CC1C(SC(S1)C(=O)Cl)C |
Synonyme |
1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,(2alpha,4alpha,5beta)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



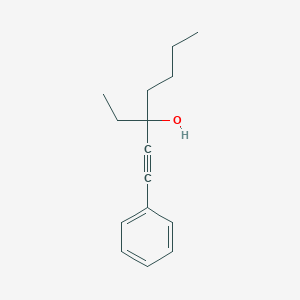
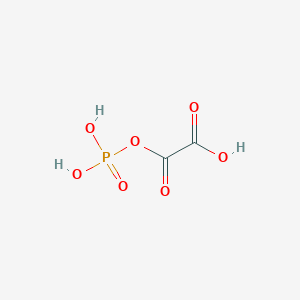
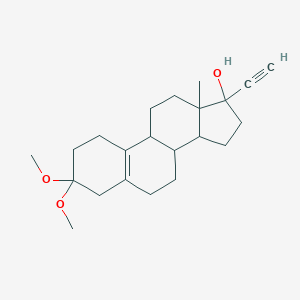
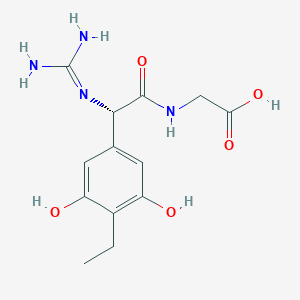
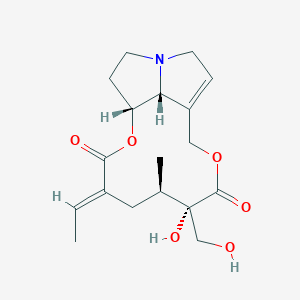
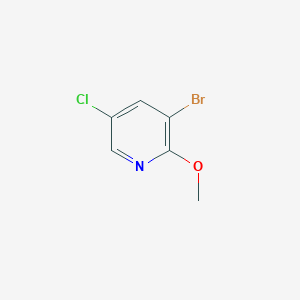




![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)
![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
